![molecular formula C12H25BO4 B14375552 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane CAS No. 89561-45-5](/img/structure/B14375552.png)
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane is a boron-containing compound with a unique structure that includes two isopropyl groups and a dioxaborinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane typically involves the reaction of boronic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid or benzenesulfonic acid to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ion exchange resins to catalyze the reaction between isopropanol and boronic acid derivatives. This method allows for efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The reactions typically occur under mild to moderate temperatures and may require the presence of catalysts .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborinanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and ceramics
Mecanismo De Acción
The mechanism by which 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, which allows it to interact with biological molecules and materials. This interaction can lead to the formation of borate esters or boronic acids, which are key intermediates in many chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with tetramethyl groups instead of isopropyl groups.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Contains methoxy and propan-2-yl groups, used in different applications.
Uniqueness
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane is unique due to its specific arrangement of isopropyl groups and the dioxaborinane ring. This structure provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in synthesis and materials science .
Propiedades
Número CAS |
89561-45-5 |
|---|---|
Fórmula molecular |
C12H25BO4 |
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
2-propan-2-yl-5,5-di(propan-2-yloxy)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO4/c1-9(2)13-14-7-12(8-15-13,16-10(3)4)17-11(5)6/h9-11H,7-8H2,1-6H3 |
Clave InChI |
TYXNGUHMRSIQHX-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(OC(C)C)OC(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)

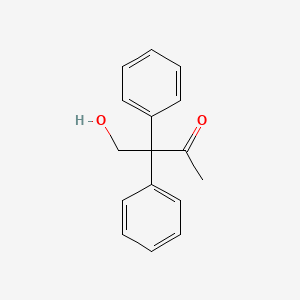

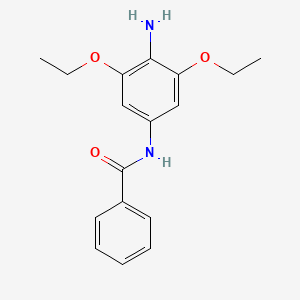
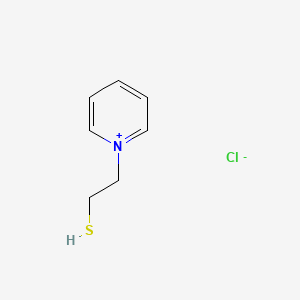
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
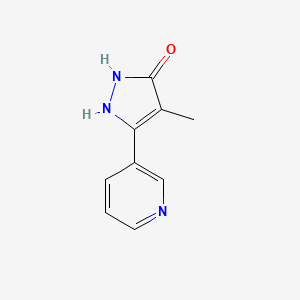
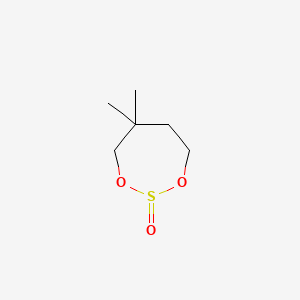
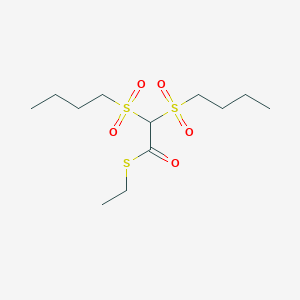


![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
